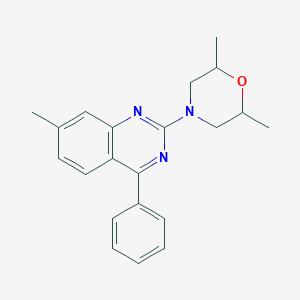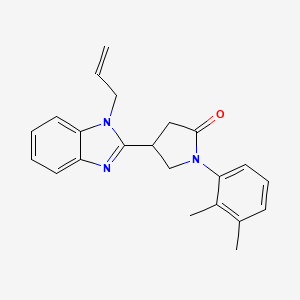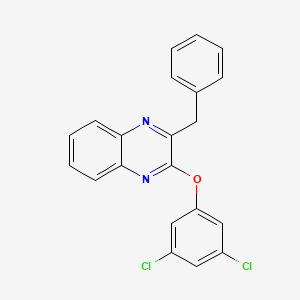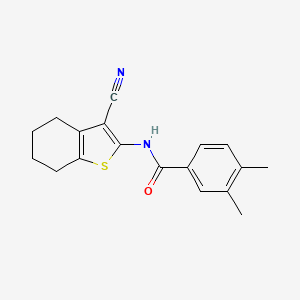
2-(2,6-Dimethylmorpholin-4-yl)-7-methyl-4-phenylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule “2-(2,6-Dimethylmorpholin-4-yl)-7-methyl-4-phenylquinazoline” is a complex organic compound. It contains a quinazoline group, which is a type of nitrogen-containing heterocycle, and a morpholine group, which is a type of oxygen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline and morpholine rings. The quinazoline ring is aromatic and planar, while the morpholine ring is non-aromatic and may adopt a chair conformation .Chemical Reactions Analysis
The chemical reactivity of this molecule would be influenced by the presence of the quinazoline and morpholine rings. The quinazoline ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The morpholine ring, containing an ether and an amine, might undergo reactions typical of these functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholine ring might increase its solubility in polar solvents, while the presence of the aromatic quinazoline ring might increase its solubility in non-polar solvents .科学的研究の応用
Neurokinin-1 Receptor Antagonists
Quinazoline derivatives have been explored for their potential as neurokinin-1 (NK1) receptor antagonists, which are relevant for clinical applications in treating emesis and depression. An example is a water-soluble compound designed for both intravenous and oral administration, showing high affinity and effectiveness in pre-clinical tests (Harrison et al., 2001).
Anticancer Agents
Quinazoline-based compounds have been identified as potent apoptosis inducers and anticancer agents, with significant blood-brain barrier penetration and efficacy in cancer models. This highlights their potential development as clinical candidates for cancer treatment (Sirisoma et al., 2009).
Tyrosine Kinase Inhibitors
Research into quinazoline analogs has focused on their role as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), a target for cancer therapy. The studies provide insights into the structural requirements for high potency and selectivity in inhibiting EGFR (Rewcastle et al., 1996).
Organic Light-Emitting Diode (OLED) Components
Certain cyclometalated iridium(III) complexes, which can be structurally related to quinazoline derivatives, have been studied for their phosphorescence properties and potential applications in OLEDs. These studies focus on improving efficiency and achieving specific color emissions (Tsuboyama et al., 2003).
T-Type Ca2+ Channel Blockers
Quinazoline derivatives have also been explored for their potential as T-type Ca2+ channel blockers in cancer treatment, highlighting their ability to induce autophagy and apoptosis in cancer cells, offering insights into their mechanism of action and therapeutic value (Rim et al., 2014).
将来の方向性
特性
IUPAC Name |
2,6-dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-14-9-10-18-19(11-14)22-21(24-12-15(2)25-16(3)13-24)23-20(18)17-7-5-4-6-8-17/h4-11,15-16H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZIWRYPXVTDGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=CC(=C3)C)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-carbamoyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2463477.png)
![2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B2463478.png)



![2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2463485.png)


![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2463489.png)


![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]pentanamide](/img/structure/B2463494.png)
![7-(chloromethyl)-2-(tetrahydrofuran-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2463496.png)